molecular formula C11H13IO3 B3184923 Ethyl 4-ethoxy-3-iodobenzoate CAS No. 1131614-09-9

Ethyl 4-ethoxy-3-iodobenzoate

Cat. No.: B3184923
CAS No.: 1131614-09-9
M. Wt: 320.12 g/mol
InChI Key: MXPVGVLCSXIAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethoxy-3-iodobenzoate is a useful research compound. Its molecular formula is C11H13IO3 and its molecular weight is 320.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.99094 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1131614-09-9

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 4-ethoxy-3-iodobenzoate

InChI

InChI=1S/C11H13IO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MXPVGVLCSXIAHE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)I

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the resultant ester (3.10 g, 10.61 mmol) and potassium carbonate (2.87 g, 20.75 mmol) in 40 ml acetonitrile, add iodoethane (1.3 ml, 16.25 mmol) at RT while stirring vigorously. Heat the resulting white suspension under reflux for 1.5 h. Evaporate acetonitrile and replace with EtOAc. Wash the organic layer first with water, then with saturated aq. sodium chloride. Dry over anhydrous sodium sulfate, filter and concentrate to give the title compound as a yellow oil.
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3.1 g
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2.87 g
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1.3 mL
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40 mL
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solvent
Reaction Step One
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